4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide
Overview
Description
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has gained significant attention due to its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound this compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds containing indazole moieties have been reported to exhibit a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Indazole derivatives have been reported to exhibit anti-inflammatory potential . For instance, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These molecules play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects.
Biochemical Pathways
For instance, the inhibition of PGE2, TNF-α, and MMP-13 suggests an impact on the inflammatory response pathway .
Pharmacokinetics
Compounds containing the imidazole moiety, which is structurally similar to indazole, are known to be highly soluble in water and other polar solvents . This suggests that the compound could have good bioavailability.
Result of Action
Based on the reported anti-inflammatory potential of certain indazole derivatives , it can be inferred that the compound might lead to a reduction in inflammation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can lead to decreased production of pro-inflammatory mediators like prostaglandins and reduced degradation of extracellular matrix components, highlighting its potential as an anti-inflammatory and anti-cancer agent .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, the compound reduces the levels of inflammatory cytokines, thereby modulating the inflammatory response. Additionally, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those involved in apoptosis, leading to reduced cell viability in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of COX-2 and MMPs, leading to enzyme inhibition. This binding is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. The compound also induces changes in gene expression by interacting with transcription factors and signaling molecules, thereby altering cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of COX-2 and MMPs, resulting in persistent anti-inflammatory and anti-cancer effects. Degradation products may form over time, potentially altering its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits COX-2 and MMPs without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, underscoring the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and biomolecules, potentially influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific cellular compartments or organelles. These modifications can also affect the compound’s stability and activity, further modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide typically involves the following steps:
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Formation of the Indazole Core: : The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. For example, a Cu(OAc)2-catalyzed reaction can be used to form the N-N bond in the indazole core .
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Chlorination: : The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the desired positions.
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Sulfonamide Formation: : The final step involves the reaction of the chlorinated indazole with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions at the chloro positions, leading to the formation of various derivatives .
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Oxidation and Reduction: : The indazole core can be oxidized or reduced under specific conditions, resulting in different oxidation states of the compound .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Industrial Applications: The compound is explored for its use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: This compound also exhibits anticancer activity and is effective against colon and melanoma cell lines.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Known for its antinociceptive activity.
Uniqueness
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both chloro and sulfonamide groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-8-1-4-10(5-2-8)21(19,20)18-9-3-6-12-11(7-9)13(15)17-16-12/h1-7,18H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKFPKAFVACHDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC3=C(NN=C3C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380598 | |
Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647853-73-4 | |
Record name | 4-chloro-N-(3-chloro-2H-indazol-5-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20380598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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